4-Ethyl-3,5-dimethyl-1H-pyrazole
Overview
Description
4-Ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Scientific Research Applications
4-Ethyl-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
Pyrazoles generally interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the pyrazole ring, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, is crucial for these interactions .
Biochemical Pathways
Pyrazole derivatives have been implicated in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of this compound-4-carboxylic acid ethyl ester with hydrazine hydrate under reflux conditions . Another approach involves the cycloaddition of substituted aromatic aldehydes and tosylhydrazine followed by cyclization with terminal alkynes .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalysis to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: N-arylation reactions with aryl halides in the presence of copper powder or palladium catalysts can produce N-arylpyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrazine, sodium borohydride.
Substitution: Aryl halides, copper powder, palladium catalysts.
Major Products:
Oxidation: Various pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: N-arylpyrazoles.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Shares a similar core structure but lacks the ethyl substituent.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different substituents and biological activities.
Uniqueness: Its ethyl and dimethyl groups enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
4-ethyl-3,5-dimethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-4-7-5(2)8-9-6(7)3/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZBMLUKBKFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341410 | |
Record name | 4-Ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-67-8 | |
Record name | 4-Ethyl-3,5-dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7554-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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